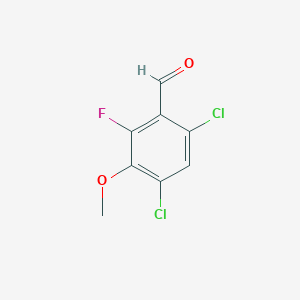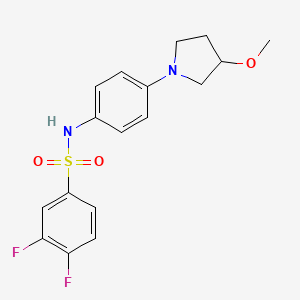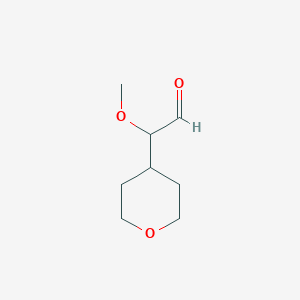
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide, also known as JD5037, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a highly selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have a variety of therapeutic effects.
Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives have been reported to possess significant antiviral activities. The indole nucleus, which is structurally related to the compound , has been incorporated into various synthetic drug molecules that exhibit high affinity to multiple receptors, aiding in the development of new antiviral agents . This suggests that our compound could be explored for its efficacy against a range of viruses, potentially contributing to the treatment of viral infections.
Anti-inflammatory Studies
The anti-inflammatory properties of indole derivatives are well-documented. Given that our compound contains an indole scaffold, it may be investigated for its potential to reduce inflammation, which is a common pathological feature of many diseases .
Anticancer Investigations
Indole derivatives have shown promise in anticancer research. The structural complexity and the ability to interact with various biological targets make compounds like ours suitable candidates for the development of new cancer therapies .
Antimicrobial Activity
Furan derivatives, which form part of the compound’s structure, have been recognized for their antibacterial activity. They have been employed in the search for new drugs to combat microbial resistance, suggesting that our compound could be valuable in developing new antibacterial agents .
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic activity. The compound’s indole nucleus could be pivotal in exploring its use as a therapeutic agent for diabetes management .
Antimalarial Applications
The indole nucleus is also found in compounds with antimalarial properties. This opens up the possibility of utilizing our compound in the synthesis of new antimalarial drugs, contributing to the fight against malaria .
Neuroprotective Effects
Indole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier could be harnessed in this field .
Enzyme Inhibition
The compound’s structure suggests potential for enzyme inhibition, which is a crucial mechanism in drug development. It could be studied for its ability to inhibit specific enzymes related to disease processes .
Propiedades
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)17-8-2-4-11-10-12(6-7-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWDPFUWVXHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2580983.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2580985.png)
![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2580988.png)
![3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2580989.png)
![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2580992.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2580993.png)

![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2580996.png)

![Methyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581001.png)
![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)

